molecular formula C39H35IP2 B14610389 Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide CAS No. 60198-25-6

Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide

Cat. No.: B14610389
CAS No.: 60198-25-6
M. Wt: 692.5 g/mol
InChI Key: IKTJLQGJQZOLKZ-UHFFFAOYSA-M
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Description

Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide is a complex organophosphorus compound It is characterized by the presence of multiple phenyl groups attached to phosphorus atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide typically involves the reaction of triphenylphosphine with appropriate alkylating agents. One common method includes the reaction of triphenylphosphine with an alkyl halide under controlled conditions to form the desired phosphonium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used.

Scientific Research Applications

Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metals, which can then participate in catalytic cycles. The phenyl groups provide steric hindrance and electronic effects that influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler compound with similar phosphorus-phenyl interactions.

    Triphenylphosphine oxide: An oxidized form of triphenylphosphine.

    Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.

Uniqueness

Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide is unique due to its complex structure, which provides distinct steric and electronic properties. This uniqueness makes it valuable in specialized applications where other simpler compounds may not be as effective.

Properties

CAS No.

60198-25-6

Molecular Formula

C39H35IP2

Molecular Weight

692.5 g/mol

IUPAC Name

triphenyl-[1-(triphenyl-λ5-phosphanylidene)propyl]phosphanium;iodide

InChI

InChI=1S/C39H35P2.HI/c1-2-39(40(33-21-9-3-10-22-33,34-23-11-4-12-24-34)35-25-13-5-14-26-35)41(36-27-15-6-16-28-36,37-29-17-7-18-30-37)38-31-19-8-20-32-38;/h3-32H,2H2,1H3;1H/q+1;/p-1

InChI Key

IKTJLQGJQZOLKZ-UHFFFAOYSA-M

Canonical SMILES

CCC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-]

Origin of Product

United States

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